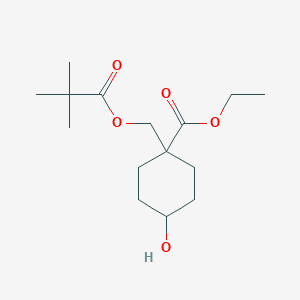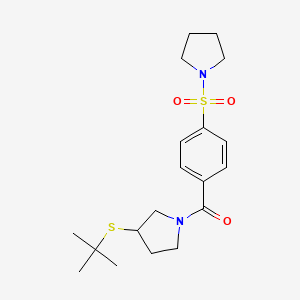
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound known for its diverse applications in chemical and biomedical research. The compound's unique structure includes a pyrrolidine ring, a phenyl group, and a tert-butylthio moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone generally involves multi-step organic reactions. Key steps often include:
The formation of the pyrrolidine ring through cyclization reactions.
Coupling of the pyrrolidin-1-yl moiety with the phenyl group using sulfonylation reactions. Each of these steps requires precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Scaling the production for industrial purposes typically involves optimizing the reaction conditions to increase efficiency and reduce costs. This can include:
Use of continuous flow reactors to streamline the process.
Employing robust catalysts to facilitate faster reactions.
Implementing purification techniques like crystallization or chromatography to attain the desired purity.
化学反応の分析
Types of Reactions
The compound (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, such as:
Oxidation: : This can lead to the formation of sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride can be used to convert certain functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific moieties of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: : Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: : Halogenated reagents or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Depending on the reaction type, major products could include:
Sulfoxides and sulfones from oxidation.
Alcohols or amines from reduction reactions.
Substituted phenyl or pyrrolidinyl compounds from substitution reactions.
科学的研究の応用
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses, including as enzyme inhibitors or drug candidates.
Industry: : Utilized in materials science for developing new polymers or as a catalyst in certain industrial reactions.
作用機序
The mechanism by which (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects generally involves:
Binding to specific molecular targets, such as enzymes or receptors.
Modulating the activity of these targets, often inhibiting or activating biochemical pathways.
The compound's structural features enable it to interact with particular pathways, influencing cellular functions.
類似化合物との比較
Similar compounds to (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone include other pyrrolidine derivatives and sulfonylphenyl compounds. The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
List of Similar Compounds
(3-(Tert-butylthio)pyrrolidin-1-yl)phenylmethanone
(Pyrrolidin-1-ylsulfonyl)phenylmethanone
(4-(Pyrrolidin-1-yl)phenyl)methanone
These compounds share similar core structures but vary in their functional groups and, consequently, their specific applications and reactivity profiles.
特性
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-19(2,3)25-16-10-13-20(14-16)18(22)15-6-8-17(9-7-15)26(23,24)21-11-4-5-12-21/h6-9,16H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWMUZHEWOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

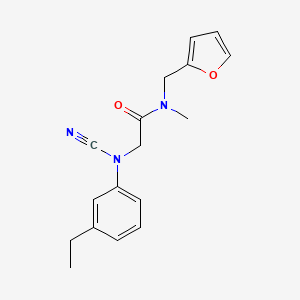
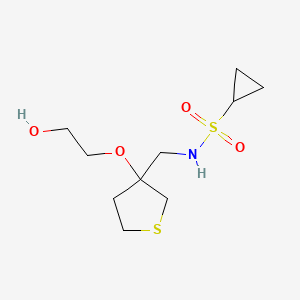
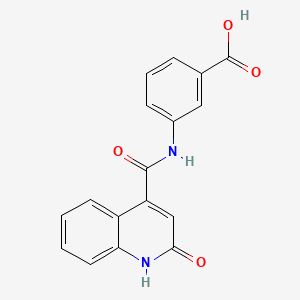
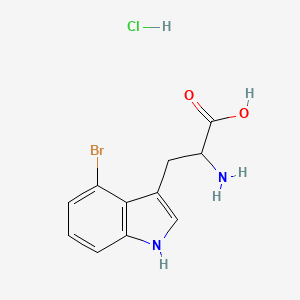
![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)
![4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994494.png)
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)
